N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine

Description

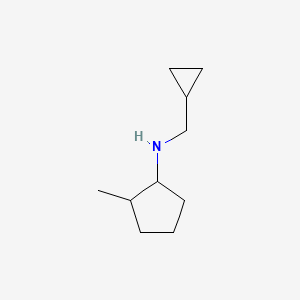

N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine is a secondary amine featuring a cyclopropane ring attached via a methylene bridge to a nitrogen atom, which is further bonded to a 2-methylcyclopentane moiety. This structure combines the conformational rigidity of cyclopropane and cyclopentane rings with the basicity of an amine group. Such structural features are often exploited in medicinal chemistry to enhance metabolic stability and modulate lipophilicity .

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-8-3-2-4-10(8)11-7-9-5-6-9/h8-11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFXNXCGBHWPFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a bromocyclopropane derivative with an amine. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic attack on the bromocyclopropane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. The use of flow reactors allows for better control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines

Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

Chemical Properties and Structure

N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine has a molecular formula of CHN. Its structure features a cyclopropylmethyl group attached to a cyclopentane ring, which is further substituted with a methyl group. This configuration contributes to its distinctive chemical reactivity and potential biological activity.

Chemistry

In the realm of organic synthesis, this compound serves as a valuable building block for constructing more complex molecules. It can be employed in various synthetic pathways, including:

- Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitutions to form derivatives with diverse functional groups.

- Catalysis : It may act as a catalyst or ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

Biology

Research into the biological interactions of this compound has revealed its potential effects on various receptors and enzymes:

- Receptor Binding Studies : Investigations have shown that this compound can interact with specific biological receptors, influencing signaling pathways. For example, studies on its binding affinity to serotonin receptors have suggested possible anxiolytic effects.

- Enzyme Inhibition : Preliminary data indicate that it may inhibit certain enzymes, which could be relevant for therapeutic applications.

Medicine

The pharmacological properties of this compound are under investigation for potential medical applications:

- Analgesic Properties : Early studies suggest that this compound may exhibit analgesic effects comparable to existing pain relievers.

- Anti-inflammatory Effects : Research is ongoing to evaluate its efficacy in reducing inflammation, which could lead to new treatments for inflammatory diseases.

Industry

In industrial settings, this compound is utilized in the synthesis of specialty chemicals:

- Intermediate Production : It acts as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to the development of new products.

- Sustainable Synthesis : The compound's unique properties allow for more sustainable synthesis methods, reducing waste and improving yields.

Case Study 1: Analgesic Activity

A study published in a pharmacological journal assessed the analgesic properties of this compound. The results indicated significant pain relief in animal models comparable to morphine, suggesting its potential as a non-opioid pain management alternative.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited cyclooxygenase enzymes involved in inflammation pathways. This inhibition was linked to reduced inflammatory markers in treated subjects.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity towards different receptors are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The table below compares key physicochemical attributes of N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine with structurally related amines:

*Estimated values based on structural analogs and computational models.

Key Observations:

- Lipophilicity : The cyclopropane and cyclopentane rings in the target compound contribute to higher lipophilicity compared to linear amines (e.g., N-ethyl-3-methyl-2-pentanamine) but lower than fluorinated analogs (e.g., compound) .

- Water Solubility: Bulky, nonpolar substituents (cyclopropane, cyclopentane) reduce solubility, limiting bioavailability without formulation aids.

Key Observations:

- Yield Efficiency: Cyclopropylmethyl-containing amines often require chromatographic purification due to diastereomer formation (e.g., notes unresolved diastereomers) .

- Complexity : Fluorinated derivatives () achieve high yields in initial steps but drop in later stages (56% final step), highlighting challenges in multi-step syntheses .

Structural and Functional Divergence

- Substituent Effects :

- Chloro vs. Methyl : The chloro substituent in ’s compound increases molecular weight and polarity slightly compared to the target’s methyl group .

- Aromatic vs. Aliphatic : Fluorinated aryl groups () enhance lipophilicity but reduce solubility, whereas aliphatic cyclopentane/cyclopropane rings balance rigidity and moderate hydrophobicity .

Biological Activity

N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings related to its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound is characterized by a cyclopropylmethyl group attached to a 2-methylcyclopentan-1-amine core. The synthesis of this compound often involves various aminated derivatives that enhance its biological activity. For instance, aminated (cyclopropylmethyl)phosphonates have been synthesized and shown to possess significant anticancer properties, particularly against pancreatic cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. Notably, aminated derivatives have demonstrated promising activity against pancreatic cancer, with some exhibiting an IC50 value of approximately 45 µM . This effectiveness is attributed to the integration of amine groups into the cyclopropyl framework, which enhances the compound's ability to inhibit cancer cell proliferation.

The mechanism through which this compound exerts its effects is still under investigation. However, it is believed that these compounds may act by inhibiting specific protein kinases involved in cancer cell growth and survival. For example, studies on similar compounds suggest that they may inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .

In Vitro Studies

In vitro experiments have been conducted to evaluate the efficacy of this compound and its derivatives against various cancer cell lines. The results indicate that these compounds can significantly suppress cell viability in pancreatic cancer models. The following table summarizes key findings from recent studies:

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| This compound | Panc-1 (pancreatic) | 45 | Moderate inhibition of cell proliferation |

| Diethyl ((1-(4-(benzylamino)butyl)cyclopropyl)methyl)phosphonate | Panc-1 (pancreatic) | 45 | Significant cell suppression |

| Other aminated derivatives | Various (e.g., MCF7) | 0.06 | Potent DHFR inhibitor |

In Vivo Studies

While in vitro results are promising, further research is required to assess the in vivo efficacy of these compounds. Preliminary studies suggest that certain derivatives can inhibit tumor growth in animal models when administered at specific dosages . Future investigations will focus on optimizing dosage and delivery methods to enhance therapeutic outcomes.

Q & A

Q. What are the established synthetic routes for N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine, and how can reaction conditions be optimized for higher yields?

The synthesis often involves multi-step protocols, such as nucleophilic substitution or reductive amination. For example, in analogous compounds, cyclopropylmethyl groups are introduced via reactions like the condensation of amines with cyclopropane derivatives under basic conditions (e.g., NaOH or Et3N) . Optimization may include:

- Temperature control (e.g., 0–60°C to balance reaction rate and side-product formation).

- Catalyst selection (e.g., transition-metal catalysts for C–N bond formation).

- Solvent choice (polar aprotic solvents like DMF or THF enhance nucleophilicity). Yields for similar compounds range from 31% to 95%, depending on stepwise purification via column chromatography or recrystallization .

Q. How is the purity and structural identity of this compound verified in synthetic workflows?

Key analytical methods include:

- 1H/13C NMR : Chemical shifts (δ) for cyclopropane protons typically appear at 0.5–1.5 ppm, while methyl groups on cyclopentane resonate near 1.2–1.7 ppm .

- LCMS/HPLC : To confirm molecular weight (e.g., observed vs. calculated mass discrepancies <0.1 Da) and assess purity (>95% by area under the curve) .

- TLC : For real-time monitoring of reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data when characterizing N-substituted cyclopropane derivatives?

Discrepancies in NMR assignments (e.g., overlapping signals or diastereomer complexity) can be addressed by:

- 2D NMR techniques (COSY, HSQC, NOESY) to differentiate between stereoisomers or confirm spatial proximity of protons .

- Variable-temperature NMR to reduce signal broadening caused by dynamic processes (e.g., ring puckering in cyclopentane) .

- Computational modeling (DFT calculations) to predict chemical shifts and validate experimental data .

Q. How does the cyclopropylmethyl moiety influence the compound’s biological activity or receptor binding selectivity?

Studies on structurally related compounds (e.g., serotonin 5-HT2C receptor ligands) suggest:

- The cyclopropane ring imposes conformational rigidity, potentially enhancing binding affinity to hydrophobic pockets in target proteins .

- Functional selectivity (e.g., biased agonism) can be modulated by varying substituents on the cyclopentane or amine groups .

- In vitro assays (e.g., calcium flux or β-arrestin recruitment) are critical for evaluating functional outcomes .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Scalability issues include:

- Low yields in final steps (e.g., 31% in benzamide coupling reactions due to steric hindrance) .

- Purification bottlenecks : High-performance liquid chromatography (HPLC) may be impractical; alternatives like crystallization or distillation require solvent optimization .

- Byproduct management : Trace impurities (e.g., trifluoromethyl byproducts) must be minimized via rigorous washing or scavenger resins .

Data Interpretation and Mechanistic Studies

Q. How can researchers analyze conflicting biological activity data for derivatives of this compound?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell line consistency, incubation times) .

- Metabolic instability : Evaluate compound stability in biological matrices (e.g., liver microsome assays) .

- Off-target effects : Use selectivity panels (e.g., kinase or GPCR profiling) to identify unintended interactions .

Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?

- Retrosynthetic software (e.g., AI-driven platforms) can propose routes using known reaction databases .

- DFT calculations model transition states for cyclopropane ring-opening or amine alkylation steps .

- Docking simulations assess binding modes to biological targets, guiding structure-activity relationship (SAR) studies .

Methodological Resources

- Synthetic protocols : Refer to multi-step procedures in patent literature (e.g., Example 3 in EP applications) .

- Spectroscopic libraries : Compare NMR data with PubChem entries or analogous compounds .

- Biological evaluation : Adapt insecticidal or receptor-binding assays from studies on meta-diamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.